molecular formula C15H22O B8515042 6-Methyl-6-(4-methylcyclohexa-1,3-dien-1-yl)hept-1-en-3-one CAS No. 64854-57-5

6-Methyl-6-(4-methylcyclohexa-1,3-dien-1-yl)hept-1-en-3-one

Cat. No. B8515042
M. Wt: 218.33 g/mol
InChI Key: PPWSFIRLRLUXKK-UHFFFAOYSA-N
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Patent
US04067906

Procedure details

reacting the 4-methyl-4(4-methyl-1,3-cyclohexadien-1-yl)pentanoic acid with vinyl lithium to form the intermediate 6-methyl-6(4-methyl-1,3-cyclohexadien-1-yl)hepten-3-one which is converted via an internal Diels-Alder reaction to form the 1,7,7-trimethyltricyclo[6.2.2.03,8 ]dodec-9-en-4-one.
Name
4-methyl-4(4-methyl-1,3-cyclohexadien-1-yl)pentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH2:14][CH2:13][C:12]([CH3:15])=[CH:11][CH:10]=1)([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=O.[CH:16]([Li])=[CH2:17]>>[CH3:8][C:2]([C:9]1[CH2:14][CH2:13][C:12]([CH3:15])=[CH:11][CH:10]=1)([CH3:1])[CH2:3][CH2:4][C:5](=[O:7])[CH:16]=[CH2:17]

Inputs

Step One
Name
4-methyl-4(4-methyl-1,3-cyclohexadien-1-yl)pentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)O)(C)C1=CC=C(CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(C=C)=O)(C)C1=CC=C(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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